REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[N:6]([CH2:13][C:14]([F:17])([F:16])[F:15])[C:5]2([CH:25]1[CH2:27][CH2:26]1)[C:18]1[CH:23]=[CH:22][C:21](Br)=[CH:20][CH:19]=1.[Cu][C:29]#[N:30]>CN(C=O)C.CCOCC>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[N:6]([CH2:13][C:14]([F:17])([F:16])[F:15])[C:5]2([CH:25]1[CH2:27][CH2:26]1)[C:18]1[CH:23]=[CH:22][C:21]([C:29]#[N:30])=[CH:20][CH:19]=1
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Name
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6-chloro-4-cyclopropyl-4-(4-bromophenyl)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinazolin-2(1H)-one
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Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(N(C(NC2=CC1)=O)CC(F)(F)F)(C1=CC=C(C=C1)Br)C1CC1
|
Name
|
copper(I) cyanide
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
|
190 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
WASH
|
Details
|
washed 2×100 mL water and 1×100 mL brine
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
over dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by normal phase chromatography (40 g silica gel cartridge, linear gradient 5-75% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(N(C(NC2=CC1)=O)CC(F)(F)F)(C1=CC=C(C=C1)C#N)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |